3-((Trimethylsilyl)ethynyl)phenol
Overview
Description
3-((Trimethylsilyl)ethynyl)phenol is an organic compound with the molecular formula C11H14OSi. This compound features a phenol group substituted with a trimethylsilyl-ethynyl group at the 3-position. The trimethylsilyl group is known for its chemical inertness and large molecular volume, making it useful in various applications .
Mechanism of Action
Target of Action
The trimethylsilyl group, a functional group in organic chemistry, is known to interact with various organic compounds .
Mode of Action
It can substitute a hydrogen in the hydroxyl groups on compounds, forming trimethylsiloxy groups . This could potentially be a mode of action for 3-((Trimethylsilyl)ethynyl)phenol.
Pharmacokinetics
Trimethylsilyl groups on a molecule have a tendency to make it more volatile, often making the compounds more amenable to analysis by gas chromatography or mass spectrometry .
Result of Action
It’s known that trimethylsilyl groups can be used as temporary protecting groups during chemical synthesis .
Action Environment
It’s known that trimethylsilyl groups can increase the volatility of compounds, potentially influencing their behavior in different environments .
Biochemical Analysis
Biochemical Properties
3-((Trimethylsilyl)ethynyl)phenol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. The trimethylsilyl group, known for its chemical inertness and large molecular volume, can affect the binding affinity and specificity of the compound towards its targets . For instance, this compound may interact with enzymes involved in oxidative stress responses, modulating their activity and thereby impacting cellular redox balance.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to modulate the activity of transcription factors, leading to changes in gene expression profiles . Additionally, it can affect metabolic pathways by interacting with key enzymes, thereby altering the flux of metabolites within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The trimethylsilyl group can serve as a protective group, preventing unwanted side reactions and enhancing the stability of the compound . This allows this compound to selectively inhibit or activate enzymes, leading to changes in cellular function. For instance, it may inhibit enzymes involved in inflammatory responses, thereby reducing inflammation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may diminish over extended periods . This temporal aspect is crucial for designing experiments and interpreting results accurately.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as reducing oxidative stress and inflammation. At higher doses, it may cause toxic or adverse effects, including cellular damage and impaired organ function . Understanding the dosage-dependent effects is essential for determining the therapeutic potential and safety of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate the synthesis and degradation of various metabolites . For example, the compound may influence the biosynthesis of phenolic acids, which play a role in plant defense mechanisms. Additionally, this compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound, influencing its biological activity. For instance, this compound may be transported to specific cellular compartments where it exerts its effects on target biomolecules.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance the efficacy of this compound by ensuring its proximity to target enzymes and proteins, thereby optimizing its biochemical interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Trimethylsilyl)ethynyl)phenol typically involves the Sonogashira coupling reaction. This reaction couples an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst. The general reaction conditions include:
Aryl Halide: 3-bromophenol
Alkyne: Ethynyltrimethylsilane
Catalyst: Palladium(0) complex (e.g., Pd(PPh3)4)
Co-catalyst: Copper(I) iodide (CuI)
Base: Triethylamine (Et3N)
Solvent: Tetrahydrofuran (THF)
Temperature: Room temperature to 60°C
The reaction proceeds with the formation of a carbon-carbon triple bond between the aryl halide and the alkyne, yielding this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
3-((Trimethylsilyl)ethynyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The triple bond can be reduced to form alkenes or alkanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Fluoride ions (e.g., tetrabutylammonium fluoride, TBAF) to remove the trimethylsilyl group.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of phenol derivatives with different substituents
Scientific Research Applications
3-((Trimethylsilyl)ethynyl)phenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties .
Comparison with Similar Compounds
Similar Compounds
- 3-((Trimethylsilyl)ethynyl)aniline
- 3-((Trimethylsilyl)ethynyl)benzoic acid
- 3-((Trimethylsilyl)ethynyl)benzaldehyde
Uniqueness
3-((Trimethylsilyl)ethynyl)phenol is unique due to the presence of both a phenol group and a trimethylsilyl-ethynyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various applications .
Properties
IUPAC Name |
3-(2-trimethylsilylethynyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14OSi/c1-13(2,3)8-7-10-5-4-6-11(12)9-10/h4-6,9,12H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCYIWHFDINMVLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC(=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14OSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00622362 | |
Record name | 3-[(Trimethylsilyl)ethynyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00622362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
388061-72-1 | |
Record name | 3-[(Trimethylsilyl)ethynyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00622362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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